
Nvp acq090
描述
ACQ090,也称为1-[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine,是一种合成有机化合物。它是一种非肽类、强效、亚型选择性生长抑素受体亚型3 (SSTR3) 拮抗剂。 该化合物由于其阻断生长抑素-14 诱导的培养物磷酸化的能力,在生物化学和生理学研究中具有重要意义 .
准备方法
合成路线和反应条件
ACQ090 的合成涉及多个步骤,从关键中间体 [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone 的制备开始 。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,并需要精确的温度控制以确保所需产物的纯度和收率。
工业生产方法
ACQ090 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高质量试剂和严格的质量控制措施,以获得含量≥98% (HPLC) 的产品。 该化合物通常以粉末形式生产,颜色范围从白色到米色 .
化学反应分析
Molecular framework:
-
Core structure : Decahydroisoquinoline fused with a substituted piperazine moiety
-
Key functional groups :
-
Methanone bridge (C=O) connecting isoquinoline and piperazine subunits
-
6-Methoxypyridinyl and 3,4-difluorophenyl aromatic systems
-
Stereochemical complexity (4S,4aS,8aR configuration)
-
Property | Value | Source |
---|---|---|
Molecular formula | C₃₀H₄₀F₂N₄O₂ | |
Molecular weight | 526.7 g/mol | |
Critical interactions | Hydrogen bonding via ketone |
Receptor binding dynamics:
-
SST3 antagonism : Blocks somatostatin-14-induced phosphorylation (IC₅₀ = 0.78 ± 0.11 nM) through competitive binding at the orthosteric site
-
Stereoselectivity : (S)-configuration at C2 position essential for target engagement
-
Cross-reactivity : No significant activity at other somatostatin receptor subtypes
In vivo effects:
Parameter | Result | Dose | Source |
---|---|---|---|
Object recognition | Impaired in wild-type mice | 50 μg/kg (i.p.) | |
Hippocampal LTP | Reduced forskolin-induced potentiation | 10 μM |
Metabolic vulnerabilities:
-
Esterase sensitivity : Methoxy group at pyridine ring susceptible to demethylation
-
Oxidative hotspots : Fluorinated phenyl group resists CYP450-mediated metabolism
-
pH stability : Maintains integrity in physiological pH range (6.8-7.4)
Synthetic Considerations (Inferred)
While full synthetic routes remain proprietary, retrosynthetic analysis suggests:
-
Isoquinoline fragment synthesis via Bischler-Napieralski cyclization
-
Piperazine coupling through Buchwald-Hartwig amination
-
Methanone bridge formation using Schlenk equilibrium techniques
Critical challenges include maintaining stereochemical integrity during decahydroisoquinoline ring formation and achieving regioselective substitution on the pyridine system.
Chromatographic properties:
Method | Retention Time | Purity | Source |
---|---|---|---|
HPLC (C18) | 8.2 min | ≥98% | |
UPLC-MS | m/z 527.4 [M+H]⁺ | 99.3% |
科学研究应用
ACQ090 具有广泛的科学研究应用,包括:
化学: 用作研究生长抑素受体拮抗剂的结构-活性关系的工具化合物。
生物学: 用于研究生长抑素受体在各种生物过程中的作用。
医学: 研究其在生长抑素受体参与的疾病(如神经内分泌肿瘤)中的潜在治疗应用。
工业: 用于开发针对生长抑素受体的新药.
作用机制
ACQ090 通过选择性地结合和拮抗生长抑素受体亚型3 (SSTR3) 发挥作用。这种结合阻止受体与天然配体生长抑素-14 相互作用,从而抑制下游信号通路。 生长抑素-14 诱导的 SSTR3 磷酸化阻断会导致野生型小鼠物体识别受损,证明了其生理相关性 .
相似化合物的比较
类似化合物
奥曲肽: 一种模仿天然生长抑素的合成八肽。
兰瑞肽: 另一种合成生长抑素类似物,半衰期更长。
帕西瑞肽: 一种多受体靶向生长抑素类似物。
ACQ090 的独特性
与奥曲肽、兰瑞肽和帕西瑞肽等基于肽的生长抑素类似物不同,ACQ090 是一种非肽类化合物。这使其具有几个优点,包括改善的稳定性、更易于合成,以及潜在的更少副作用。 其对生长抑素受体亚型3 (SSTR3) 的高度选择性也使其成为研究该受体亚型特定功能的宝贵工具 .
常见问题
Section 1: Foundational Research Questions
Q. What are the primary structural characteristics of NVP ACQ090 that influence its electrochemical stability?
- Methodological Answer : Structural analysis of NVP systems typically involves X-ray diffraction (XRD) to confirm crystallinity and lattice parameters, combined with density functional theory (DFT) calculations to model electronic structure modifications. For Zn²⁺-substituted NVP, P-type doping effects alter hole carrier density, directly impacting thermal and electrochemical stability .
Q. Which synthesis protocols are validated for producing phase-pure this compound with minimal defects?
- Methodological Answer : Hydrothermal synthesis with chitosan hydrogel substrates is widely used to anchor Zn²⁺ ions, ensuring uniform doping. Post-synthesis characterization via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) verifies elemental homogeneity, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How do researchers standardize electrochemical testing for NVP-based materials to ensure reproducibility?
- Methodological Answer : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) tests in controlled environments (e.g., inert gas chambers) are critical. Calibration against reference electrodes (e.g., Ag/AgCl) and adherence to ISO/IEC 17025 for lab equipment validation minimize experimental variability .
Q. Section 2: Advanced Methodological Challenges
Q. What strategies resolve contradictions in reported ion diffusion coefficients for Zn²⁺-modified vs. pristine NVP systems?
- Methodological Answer : Discrepancies often arise from differing synthesis conditions or measurement techniques. A sensitivity analysis, as outlined in composite indicator methodologies, can isolate variables (e.g., doping concentration, temperature). Cross-validation using neutron diffraction and impedance spectroscopy improves reliability .
Q. How can pharmacokinetic (PK) modeling frameworks optimize dosing regimens for long-acting NVP formulations in translational studies?
- Methodological Answer : Phoenix NLME software enables non-linear mixed-effects modeling to characterize sustained-release profiles. Preclinical rat studies establish baseline PK parameters (e.g., clearance, volume of distribution), which are extrapolated to humans via allometric scaling. Ethical approval and FDA orphan drug designation protocols ensure translational relevance .
Q. What statistical approaches are recommended for analyzing spatial inequalities in accessibility studies involving NVP-derived metrics?
- Methodological Answer : Spatial regression models, integrated with GIS mapping, quantify disparities across socio-demographic groups. Weighting accessibility scores using NVP-derived distance decay functions (Appendix C methodologies) ensures context-specific validity. Sensitivity analyses test robustness against alternative weighting schemes .
Q. Section 3: Data Interpretation & Validation
Q. How should researchers address conflicting XRD and DFT data on lattice expansion in doped NVP systems?
- Methodological Answer : Discrepancies may stem from experimental vs. theoretical approximations. Pair Rietveld refinement (for XRD) with hybrid functional DFT (e.g., HSE06) to reconcile differences. Transparent reporting of computational parameters (k-point grids, convergence criteria) is critical, per SRQR standards .
Q. What frameworks ensure ethical rigor in hypothesis testing for NVP-related public health interventions?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For clinical trials, align with CONSORT guidelines for transparent reporting. Community engagement and IRB approvals preempt ethical conflicts, particularly in HIV/MTCT prevention studies .
Q. Section 4: Emerging Research Frontiers
Q. Can machine learning (ML) models predict this compound’s performance in novel applications (e.g., solid-state batteries)?
- Methodological Answer : Supervised ML algorithms (e.g., random forests) trained on datasets of ionic conductivity, cycling stability, and doping effects can identify high-potential candidates. Feature engineering must prioritize experimentally validated parameters to avoid overfitting .
Q. How do multi-omics approaches enhance mechanistic insights into NVP’s long-term biocompatibility?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic profiling from in vivo models to map toxicity pathways. Longitudinal designs with staggered sampling points (e.g., 6-week intervals) capture dynamic responses, while mixed-method analysis aligns with SRQR standards for qualitative rigor .
Q. Data Synthesis Table: Key Findings from NVP Studies
属性
CAS 编号 |
362612-47-3 |
---|---|
分子式 |
C30H40F2N4O2 |
分子量 |
526.7 g/mol |
IUPAC 名称 |
[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |
InChI 键 |
RDSAUPRYZCQORM-RIVQXRJNSA-N |
SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
手性 SMILES |
CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
规范 SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone ACQ090 NVP ACQ090 NVP-ACQ090 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。